molecular formula C18H17ClN4O5S B2434957 1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide CAS No. 941893-04-5

1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B2434957
CAS No.: 941893-04-5
M. Wt: 436.87
InChI Key: VNSCMVSRTSKSOM-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide (CAS# 941893-04-5) is a synthetic compound of significant interest in medicinal chemistry research . It features a complex structure that incorporates a 1,3,4-oxadiazole ring linked to a furan moiety and a piperidine core, which is further modified with a 4-chlorobenzenesulfonyl group . These heterocyclic systems, particularly the 1,3,4-oxadiazole and piperidine rings, are well-established pharmacophores found in molecules with a wide range of biological activities . The specific combination of these features makes this compound a valuable scaffold for the design and development of novel bioactive molecules. While detailed biological data for this specific compound is limited in the public domain, its structural analogs have been investigated for various therapeutic applications. Compounds containing the 4-(1,2,4-oxadiazol-5-yl)piperidine backbone have been identified as a promising new class of antiproliferative agents, with some derivatives demonstrating potent activity as tubulin inhibitors, a mechanism relevant to cancer research . Furthermore, related 1,3,4-oxadiazole derivatives have been studied for their chemotherapeutic effects, including potential anti-viral properties . This compound is intended for research applications such as biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies in drug discovery. It serves as a key intermediate for chemical exploration and the development of potential inhibitors for various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O5S/c19-13-3-5-14(6-4-13)29(25,26)23-9-7-12(8-10-23)16(24)20-18-22-21-17(28-18)15-2-1-11-27-15/h1-6,11-12H,7-10H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSCMVSRTSKSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination or a Mannich reaction.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

    Attachment of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Formation of the 1,3,4-Oxadiazole Ring

The oxadiazole ring is typically synthesized via cyclization reactions. For example, amidoximes (derived from hydrazides and carboxylic acids) can undergo cyclization under dehydrating conditions using reagents like trifluoroacetic anhydride (TFAA) to form the oxadiazole structure . This mechanism aligns with general methods for oxadiazole synthesis, where amidoximes lose water to form the five-membered ring .

Reaction StepReagents/ConditionsOutcome
Cyclization of amidoximeTFAA, heatFormation of 1,3,4-oxadiazole ring

Furan-2-yl Group Integration

The furan-2-yl group is typically introduced through cross-coupling reactions. For example, a furan-substituted boronic acid could react with an aryl halide (e.g., bromide) via Suzuki coupling under palladium catalysis. Alternatively, direct substitution on the oxadiazole ring (e.g., at the 5-position) using furan-containing precursors may occur during the cyclization step .

Reaction StepReagents/ConditionsOutcome
Suzuki coupling (hypothetical)Pd catalyst, furan boronic acidFuran-2-yl substitution

Types of Chemical Reactions and Functional Group Modifications

The compound undergoes several key reaction types, influenced by its functional groups:

Oxidation/Reduction

  • Sulfonyl group oxidation : The 4-chlorobenzenesulfonyl group may undergo oxidation, though it is generally stable under mild conditions.

  • Furan ring modification : The furan-2-yl group can participate in electrophilic substitution reactions (e.g., bromination, nitration) depending on reaction conditions .

Substitution Reactions

  • Piperidine substitution : The piperidine nitrogen can act as a nucleophile, enabling reactions with acylating agents (e.g., carboxyl chlorides) to form amides or carbamates.

  • Oxadiazole substitution : The 2-position of the oxadiazole ring may undergo nucleophilic aromatic substitution if activated .

Hydrolysis

  • Carboxamide hydrolysis : The carboxamide group can hydrolyze under acidic/basic conditions to form carboxylic acids or amines.

Common Reagents and Reaction Conditions

Reaction TypeReagentsConditions
Oxadiazole cyclizationTFAAHeat, inert atmosphere
Piperidine substitutionDMF, K₂CO₃80–100°C, 12–24 h
Furan couplingPd(OAc)₂, Na₂CO₃Microwave irradiation, 60–90°C

Biological Implications of Structural Features

The compound’s structural elements contribute to its potential bioactivity:

Antimicrobial Activity

  • Furan-2-yl group : Enhances lipophilicity and membrane permeability, a feature observed in antitubercular agents .

  • Oxadiazole ring : Acts as a bioisostere for amide groups, improving stability and reducing hydrolysis .

  • Sulfonyl group : Contributes to solubility and interactions with biological targets (e.g., enzymes).

Anticancer Potential

  • Piperidine ring : Often associated with kinase inhibition, a common mechanism in anticancer agents.

  • Electron-deficient oxadiazole : May promote DNA intercalation or interfere with nucleic acid synthesis .

Comparative Analysis with Similar Compounds

FeatureCurrent CompoundAnalogous Compounds
Oxadiazole position 2-yl3-yl (common in antitubercular agents)
Piperidine substitution 4-position2-position (used in neuroactive compounds)
Furan substitution 2-yl3-yl (found in anti-inflammatory agents)

Research Findings and Challenges

  • Synthetic Challenges : Achieving regioselective substitution on the oxadiazole ring and optimizing coupling efficiency for the furan group remain critical .

  • Biological Activity : Similar oxadiazole-furan hybrids have shown antitubercular activity (MIC ~5–10 μM) , suggesting potential applications in infectious disease therapy.

  • Metabolic Stability : The sulfonyl group and carboxamide may enhance stability but require evaluation in in vivo models.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it is used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    1-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-triazol-2-yl)piperidine-4-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity that is not observed in similar compounds.

Biological Activity

The compound 1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide (CAS No. 862794-41-0) is a novel heterocyclic compound that integrates a piperidine core with oxadiazole and furan functionalities. This unique structure has generated interest in its potential biological activities, particularly in the realms of antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3O5SC_{19}H_{20}ClN_{3}O_{5}S, with a molecular weight of approximately 437.9 g/mol. The presence of the 4-chlorobenzenesulfonyl group is significant for its biological activity, as sulfonamides are known for their pharmacological properties.

PropertyValue
Molecular FormulaC₁₉H₂₀ClN₃O₅S
Molecular Weight437.9 g/mol
CAS Number862794-41-0

Antibacterial Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit notable antibacterial properties. Specifically, derivatives similar to the target compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound is linked to its structural components. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation . In vitro studies have shown promising results against multiple cancer cell lines, suggesting that the compound may act as a cytotoxic agent through mechanisms such as G2/M phase arrest and apoptosis induction .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine are desired . In studies, certain derivatives have shown IC50 values significantly lower than standard drugs, indicating potent enzyme inhibitory activity .

Case Studies

  • Antibacterial Evaluation : A series of synthesized compounds based on similar structures were tested against five bacterial strains. The results indicated that compounds with the oxadiazole moiety exhibited IC50 values ranging from 1.13 to 6.28 µM against Bacillus subtilis, demonstrating their potential as effective antibacterial agents .
  • Anticancer Screening : Compounds similar to the target molecule were tested on MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cell lines. Results showed that these compounds could significantly reduce cell viability, with some derivatives achieving over 70% inhibition at lower concentrations .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can structural purity be validated?

Methodology :

  • Stepwise Synthesis :
    • 1,3,4-Oxadiazol Core : Start with condensation of furan-2-carbohydrazide and a suitable carboxylic acid derivative (e.g., via cyclization with POCl₃ or using CDI as a coupling agent) .
    • Piperidine-4-carboxamide Linkage : Introduce the piperidine moiety via nucleophilic substitution or amide coupling, ensuring regioselectivity at the oxadiazol nitrogen .
    • Sulfonylation : React with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) to install the sulfonyl group .
  • Validation :
    • NMR Spectroscopy : Confirm regiochemistry of the oxadiazol ring (e.g., ¹H NMR signals at δ 8.2–8.5 ppm for aromatic protons, ¹³C NMR for carbonyl groups) .
    • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).
    • Elemental Analysis : Ensure purity (>98%) via C, H, N, S content matching theoretical values .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodology :

  • Antimicrobial Screening : Use agar diffusion or microdilution assays (e.g., MIC determination against E. coli, S. aureus) with positive controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodology :

  • Scaffold Modification :
    • Replace the furan ring with thiophene or pyridine to study electronic effects on bioactivity .
    • Vary the sulfonyl group (e.g., 4-fluorobenzenesulfonyl) to assess steric and electronic contributions .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target enzymes (e.g., hCA IX active site) .
  • Data Analysis : Compare IC₅₀ values across analogs to correlate substituent effects with potency (Table 1).

Q. Table 1. Example SAR Data for Sulfonamide Derivatives

Substituent (R)hCA IX IC₅₀ (nM)LogP
4-Cl12.32.8
4-F18.72.5
4-NO₂45.23.1
Adapted from

Q. What advanced techniques resolve contradictions in reported biological data?

Methodology :

  • Dose-Response Curves : Perform multi-concentration assays to rule out false positives/negatives .
  • Off-Target Profiling : Use kinase panels or proteome-wide profiling to identify non-specific interactions .
  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes) to explain discrepancies in in vivo vs. in vitro activity .

Q. How can synthetic routes be optimized for scalability without compromising yield?

Methodology :

  • Catalysis : Replace stoichiometric reagents (e.g., POCl₃) with catalytic systems (e.g., ZnCl₂ for cyclization) .
  • Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., sulfonylation) to improve safety and reproducibility .
  • Green Solvents : Test cyclopentyl methyl ether (CPME) or ethyl acetate as alternatives to DMF/DCM .

Critical Considerations

Q. What analytical methods address stability issues in aqueous or biological matrices?

Methodology :

  • HPLC-MS Stability Studies : Monitor degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours .
  • Forced Degradation : Expose to UV light, H₂O₂, or acidic/basic conditions to identify degradation products .
  • Crystallography : Single-crystal X-ray diffraction to confirm stability of polymorphic forms .

Q. How can multi-target inhibition be evaluated to avoid off-target effects?

Methodology :

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to capture binding proteins .
  • Transcriptomics : RNA-seq to identify gene expression changes in treated cells .
  • Network Pharmacology : Build interaction networks (e.g., STRING DB) to predict secondary targets .

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